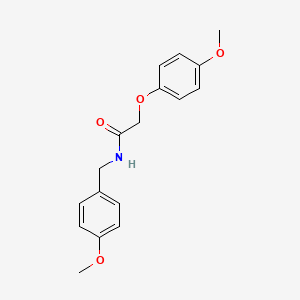![molecular formula C18H28N4O3 B5657584 2-(2-methoxyethyl)-9-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657584.png)
2-(2-methoxyethyl)-9-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds within the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one family involves strategic chemical reactions to achieve the desired molecular architecture. For instance, the antihypertensive agent 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one demonstrates the complexity of synthesizing such molecules, which can be modified by substituting different groups on the spirolactam ring to alter activity (Clark et al., 1983). Additionally, the synthesis of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones showcases the intricate reactions required to construct such spirocyclic compounds (Baylis et al., 1993).
Molecular Structure Analysis
Molecular structure analysis of compounds like 2-(2-Methoxyethyl)-9-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one involves examining their three-dimensional configuration and how this affects their chemical reactivity and interactions. The Prins cascade cyclization method has been used for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating the flexibility and diversity in creating complex spirocyclic frameworks (Reddy et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are pivotal in their potential applications. For example, the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with (E)-4-arylaminopent-3-en-2-ones yielding specific diazaspiro derivatives demonstrates the chemical versatility and reactivity of the diazaspiro[5.5]undecane backbone (Silaichev et al., 2012).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, significantly impact the compound's application in various fields. Studies on compounds like 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one provide valuable insights into the structural characteristics essential for the synthesis and application of diazaspiro[5.5]undecan-3-one derivatives (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and potential for further chemical modifications, are crucial. The synthesis and investigation of 3,9-diazaspiro[5.5]undecane and undeca-2-one derivatives, for instance, highlight the chemical adaptability of these compounds in generating potent and selective CCR5 antagonists (Yang et al., 2009).
properties
IUPAC Name |
2-(2-methoxyethyl)-9-[2-(3-methylpyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-15-4-8-22(19-15)13-17(24)20-9-6-18(7-10-20)5-3-16(23)21(14-18)11-12-25-2/h4,8H,3,5-7,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEQBDCXRUIMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)N2CCC3(CCC(=O)N(C3)CCOC)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5657504.png)
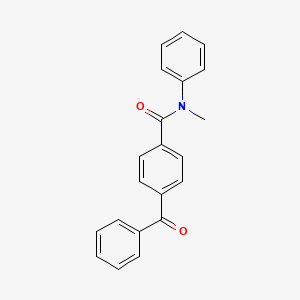
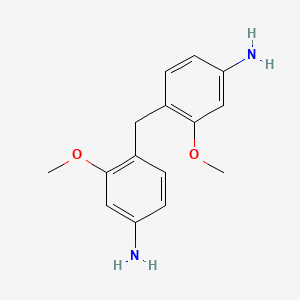
![3-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5657520.png)
![2-(3-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5657527.png)
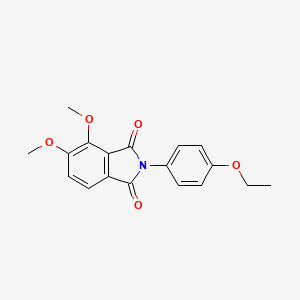
![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-2-(4-chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5657532.png)
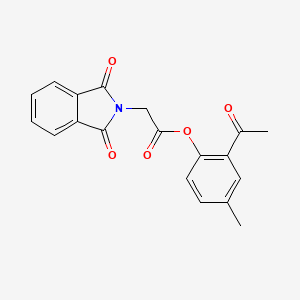
![(3R*,4S*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5657537.png)
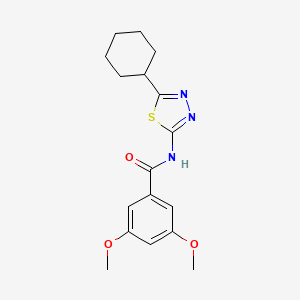
![1-(cyclobutylcarbonyl)-N-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5657552.png)
![2-anilino-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5657554.png)
![1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane](/img/structure/B5657561.png)
